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Compound of Interest

Compound Name: Avitinib maleate

Cat. No.: B605098

Technical Support Center

This technical support center provides researchers, scientists, and drug development
professionals with essential information regarding the potential for Avitinib (AC0010) maleate to
be associated with secondary mutations and the development of resistance. The following
troubleshooting guides and frequently asked questions (FAQs) are designed to address
specific issues that may be encountered during pre-clinical and clinical investigations.

Frequently Asked Questions (FAQSs)

Q1: What is Avitinib (AC0010) maleate and what is its primary mechanism of action?

Avitinib (also known as Abivertinib) maleate is an oral, third-generation, irreversible epidermal
growth factor receptor (EGFR) tyrosine kinase inhibitor (TKI).[1] It is designed to selectively
target both the initial EGFR sensitizing mutations (such as L858R and exon 19 deletions) and
the T790M resistance mutation, which commonly arises after treatment with first- and second-
generation EGFR TKIs.[1]

Q2: Does treatment with Avitinib maleate lead to the development of secondary EGFR
mutations?

Data from the first-in-human phase | clinical trial of Avitinib (AC0010) in patients with non-small
cell lung cancer (NSCLC) who had acquired resistance to a first-generation EGFR TKI provided
insights into resistance mechanisms. In the cohort of patients who developed resistance to
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Avitinib, the common EGFR C797S mutation, a frequent cause of resistance to other third-
generation EGFR TKIs, was notably not detected.[2][3]

Q3: What are the known mechanisms of acquired resistance to Avitinib maleate?

In patients who developed resistance to Avitinib, several "off-target" resistance mechanisms
were identified through the analysis of plasma cell-free DNA. These involve the activation of
bypass signaling pathways and include:

o BRAF V600E mutation[2][3]

e ROS1 fusion[2][3]

o c-Met amplification[2][3]

o ERBB2 (HER2) amplification[2][3]

These findings suggest that resistance to Avitinib is primarily driven by the activation of
alternative signaling pathways rather than the acquisition of a secondary mutation in the EGFR
gene itself.

Troubleshooting Guide for In Vitro and In Vivo
Experiments

Issue: Cells/tumors initially sensitive to Avitinib maleate are showing signs of resistance.
Possible Cause 1: On-target secondary EGFR mutation.

e Troubleshooting Step: Although not observed in the initial phase | trial, the possibility of rare
on-target mutations cannot be entirely excluded.

o Action: Perform next-generation sequencing (NGS) of the EGFR gene in the resistant cell
lines or tumor tissue to screen for mutations, paying close attention to the C797S
mutation.

Possible Cause 2: Activation of bypass signaling pathways.
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» Troubleshooting Step: The most likely cause of resistance based on clinical data is the
activation of alternative pathways.

o Action:

» Conduct NGS on a broader cancer gene panel to detect mutations like BRAF V600E or
gene fusions such as ROS1.

» Use Fluorescence In Situ Hybridization (FISH) or NGS to assess for gene amplification
of MET and ERBB2 (HER?2).

» Perform Western blot analysis to check for the overexpression and phosphorylation of
proteins in these bypass pathways (e.g., MET, HER2, and downstream effectors like
ERK and AKT).

Possible Cause 3: Histological transformation.

e Troubleshooting Step: In some cases, resistance to EGFR TKIls can involve a change in the
tumor's histology, for example, to small cell lung cancer.

o Action: If working with in vivo models, perform a histological analysis of the resistant
tumors to identify any changes in morphology.

Data Presentation

Table 1: Mechanisms of Acquired Resistance to Avitinib (AC0010) Maleate in NSCLC Patients

Resistance Mechanism

Category Specific Alteration Frequency

Bypass Pathway Activation BRAF V600E Mutation Detected in resistant patients
ROS1 Fusion Detected in resistant patients

c-Met Amplification Detected in resistant patients

ERBB2 (HER2) Amplification Detected in resistant patients

_ _ Not detected in the phase |
On-Target EGFR Mutation EGFR C797S Mutation wd
study
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Frequency is based on qualitative detection in patients who developed resistance in the first-in-
human phase | study. Specific percentages across a larger population are not yet fully
established.

Experimental Protocols

Methodology for Detecting Resistance Mechanisms
1. Next-Generation Sequencing (NGS) of Plasma Cell-Free DNA (cfDNA):
o Objective: To identify genetic alterations associated with resistance to Avitinib.

e Protocol:

o

Collect peripheral blood samples from patients at baseline and upon disease progression.
o Isolate cfDNA from the plasma using a commercially available kit.
o Quantify the extracted cfDNA.

o Prepare sequencing libraries from the cfDNA. This involves end-repair, A-tailing, and
ligation of sequencing adapters.

o Perform hybrid capture-based enrichment for a panel of cancer-related genes, including
EGFR, BRAF, MET, ERBB2, and ROS1.

o Sequence the enriched libraries on a high-throughput sequencing platform.

o Analyze the sequencing data to identify single nucleotide variants (e.g., BRAF V600E),
insertions/deletions, copy number variations (e.g., MET and ERBB2 amplification), and
gene fusions (e.g., ROS1).

Visualizations
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Caption: EGFR signaling pathway and the inhibitory action of Avitinib maleate.
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Caption: Workflow for identifying Avitinib resistance mechanisms.
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Caption: Bypass signaling pathways leading to Avitinib resistance.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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 To cite this document: BenchChem. [Avitinib Maleate and Secondary Mutations: A Technical
Resource]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b605098#potential-for-avitinib-maleate-to-induce-
secondary-mutations]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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